3-(acetylamino)phenyl 4-morpholinecarboxylate
Description
3-(Acetylamino)phenyl 4-morpholinecarboxylate is an organic compound with the molecular formula C13H16N2O4 This compound features a phenyl ring substituted with an acetylamino group and a morpholinecarboxylate moiety
Properties
IUPAC Name |
(3-acetamidophenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(16)14-11-3-2-4-12(9-11)19-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYAEDROVEOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)phenyl 4-morpholinecarboxylate typically involves the following steps:
Acetylation of Aniline Derivative: The starting material, 3-aminophenol, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-(acetylamino)phenol.
Esterification: The acetylated product is then subjected to esterification with 4-morpholinecarboxylic acid. This reaction is typically carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)phenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 3-aminophenyl 4-morpholinecarboxylate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(acetylamino)phenyl 4-morpholinecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(acetylamino)phenyl 4-morpholinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with active site residues, while the morpholine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Acetylamino)phenyl 4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(Acetylamino)phenyl 4-pyrrolidinecarboxylate: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-(Acetylamino)phenyl 4-morpholinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The morpholine ring can enhance solubility and stability, making this compound particularly valuable in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
